5-Iodo-2,3-dihydrobenzofuran
Overview
Description
5-Iodo-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7IO and a molecular weight of 246.05 . It is used for research and development purposes .
Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .Scientific Research Applications
1. Synthesis and Chemical Applications
5-Iodo-2,3-dihydrobenzofuran is a significant compound in the field of synthetic chemistry. For instance, it is used in the synthesis of various heterocyclic compounds, which are essential in drug discovery and material science. Wu et al. (2018) developed a catalytic system for synthesizing 2,3-dihydrobenzofuran scaffolds, emphasizing the compound's utility in creating valuable chemical structures (Wu et al., 2018). Additionally, Mahajan et al. (2002) demonstrated a method for regioselective synthesis of β-iodo ethers and iodohydrins, showcasing the compound's versatility in chemical transformations (Mahajan et al., 2002).
2. Pharmacological Research
Research into the pharmacological applications of this compound has led to insights into its potential uses in medicine. For example, Kung et al. (1990) investigated its use as a selective dopamine D-2 receptor imaging agent, highlighting its potential in neurological studies (Kung et al., 1990). Furthermore, Turan-Zitouni et al. (1996) synthesized derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran and researched their antihypertensive activities, indicating potential applications in cardiovascular health (Turan-Zitouni et al., 1996).
3. Material Science and Engineering
In the field of material science and engineering, this compound has been explored for its properties and applications. Adole et al. (2020) demonstrated its use in the synthesis of chalcone derivatives using ultrasound irradiation, showcasing its potential in green chemistry and energy-efficient processes (Adole et al., 2020).
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including 5-Iodo-2,3-dihydrobenzofuran, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have emerged as a pharmacophore of choice for designing antimicrobial agents . This suggests that there is potential for future research and development in this area .
Mechanism of Action
Target of Action
5-Iodo-2,3-dihydrobenzofuran is a derivative of benzofuran, a class of compounds known for their wide range of biological and pharmacological applications . The primary targets of benzofuran derivatives are often microbial pathogens, where they exhibit antimicrobial activity .
Mode of Action
For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, often related to their antimicrobial activity .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, including antimicrobial effects .
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLVNOLUEJOXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371150 | |
Record name | 5-Iodo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-84-7 | |
Record name | 2,3-Dihydro-5-iodobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132464-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132464-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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